3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
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Overview
Description
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is an organic compound that features a benzamide core substituted with a 6-aminopyridin-3-yl group and two N,N-dimethyl groups
Mechanism of Action
Target of Action
The primary target of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid biosynthesis pathway in Escherichia coli .
Mode of Action
The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, inhibiting its function . .
Biochemical Pathways
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] FabI affects the fatty acid biosynthesis pathway . This pathway is critical for the survival and growth of bacteria, making this compound a potential antibacterial agent
Result of Action
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] FabI by this compound could potentially lead to the disruption of fatty acid biosynthesis in bacteria . This disruption could inhibit bacterial growth, making this compound a potential antibacterial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and N,N-dimethylbenzamide.
Coupling Reaction: The 6-aminopyridine is coupled with N,N-dimethylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may involve:
Bulk Synthesis: Utilizing large reactors to carry out the coupling reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Purification and Isolation: Employing industrial-scale purification methods like crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-(6-Aminopyridin-3-yl)benzamide: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.
N,N-Dimethyl-3-(pyridin-3-yl)benzamide: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is unique due to the presence of both the 6-aminopyridin-3-yl group and the N,N-dimethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMUWEOJLSQVPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718564 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-25-4 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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